molecular formula C13H14FN5O2 B5489109 2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone

2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone

Cat. No. B5489109
M. Wt: 291.28 g/mol
InChI Key: UNQLPVQRLNYXAA-UHFFFAOYSA-N
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Description

2-Furaldehyde, also known as furfural, is a common toxic compound formed from the dehydration of pentose during the decomposition of lignocellulosic biomass polymers . Morpholine is a common organic chemical compound which has a “morpholine functional group”. This consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

Furfural is commercially produced by the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . The synthesis of the specific compound you’re asking about, “2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone”, is not clear from the available resources.


Molecular Structure Analysis

The molecular structure of 2-furaldehyde (furfural) includes a total of 11 bonds. There are 7 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 Furane .


Chemical Reactions Analysis

Furfural can undergo a number of reactions. For example, it can be hydrogenated to produce furfuryl alcohol. It can also undergo the Cannizzaro reaction to produce furoic acid, an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .


Physical And Chemical Properties Analysis

Furfural, also known as 2-furaldehyde and furfuraldehyde, has the structure of C5H4O2 and a molecular weight of 96.08. It has an odor similar to almonds .

Mechanism of Action

The mechanism of action of furfural is related to its toxicity. It is known to inhibit microbial growth and interfere with subsequent fermentation for the production of renewable fuels and chemicals .

Safety and Hazards

Furfural is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research into furfural and similar compounds are likely to focus on understanding the mechanisms of microbial resistance to these chemicals, with the aim of developing tolerant strains for advanced biofuels production .

properties

IUPAC Name

5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2/c14-11-9-15-13(18-16-8-10-2-1-5-21-10)17-12(11)19-3-6-20-7-4-19/h1-2,5,8-9H,3-4,6-7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLPVQRLNYXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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